molecular formula C12H17N7O3 B2525030 2-(3-methyl-2,6-dioxo-8-(piperazin-1-yl)-2,3-dihydro-1H-purin-7(6H)-yl)acetamide CAS No. 477333-71-4

2-(3-methyl-2,6-dioxo-8-(piperazin-1-yl)-2,3-dihydro-1H-purin-7(6H)-yl)acetamide

Cat. No.: B2525030
CAS No.: 477333-71-4
M. Wt: 307.314
InChI Key: DAUCXVQQMYXRQD-UHFFFAOYSA-N
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Description

2-(3-methyl-2,6-dioxo-8-(piperazin-1-yl)-2,3-dihydro-1H-purin-7(6H)-yl)acetamide is a complex organic compound that belongs to the class of purine derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methyl-2,6-dioxo-8-(piperazin-1-yl)-2,3-dihydro-1H-purin-7(6H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Material: The synthesis begins with the preparation of the purine core structure.

    Functional Group Introduction: Introduction of the piperazine moiety at the 8-position of the purine ring.

    Acetamide Formation: The final step involves the formation of the acetamide group at the 7-position.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including:

    Batch Reactors: Used for the stepwise addition of reagents and control of reaction conditions.

    Continuous Flow Reactors: Employed for efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group.

    Reduction: Reduction reactions may target the carbonyl groups in the purine ring.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines.

Major Products

    Oxidation Products: Formation of carboxylic acids or aldehydes.

    Reduction Products: Formation of alcohols or amines.

    Substitution Products: Formation of substituted purine derivatives.

Scientific Research Applications

2-(3-methyl-2,6-dioxo-8-(piperazin-1-yl)-2,3-dihydro-1H-purin-7(6H)-yl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as an antiviral, anticancer, and anti-inflammatory agent.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-methyl-2,6-dioxo-8-(piperazin-1-yl)-2,3-dihydro-1H-purin-7(6H)-yl)acetamide involves:

    Molecular Targets: Interaction with enzymes and receptors involved in cellular processes.

    Pathways: Modulation of signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-methyl-2,6-dioxo-8-(morpholin-4-yl)-2,3-dihydro-1H-purin-7(6H)-yl)acetamide
  • 2-(3-methyl-2,6-dioxo-8-(piperidin-1-yl)-2,3-dihydro-1H-purin-7(6H)-yl)acetamide

Uniqueness

  • Structural Differences : The presence of the piperazine moiety distinguishes it from similar compounds with different substituents.
  • Biological Activity : Unique interactions with biological targets due to its specific structure.

Properties

IUPAC Name

2-(3-methyl-2,6-dioxo-8-piperazin-1-ylpurin-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N7O3/c1-17-9-8(10(21)16-12(17)22)19(6-7(13)20)11(15-9)18-4-2-14-3-5-18/h14H,2-6H2,1H3,(H2,13,20)(H,16,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAUCXVQQMYXRQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCNCC3)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477333-71-4
Record name 2-(3-ME-2,6-DIOXO-8-(1-PIPERAZINYL)-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)ACETAMIDE
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